molecular formula C15H11Cl2IN2OS B4225093 N-[(2,5-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide

N-[(2,5-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide

Cat. No.: B4225093
M. Wt: 465.1 g/mol
InChI Key: LKUGLTFXRFHORE-UHFFFAOYSA-N
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Description

N-[(2,5-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide is an organic compound with a complex structure, featuring multiple functional groups including dichlorophenyl, amino, carbonothioyl, iodo, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide typically involves multiple steps. One common approach is to start with the iodination of 4-methylbenzoic acid, followed by the introduction of the carbonothioyl group through a reaction with thiophosgene. The resulting intermediate is then reacted with 2,5-dichloroaniline to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The iodo group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(2,5-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2,5-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-4,5-dichlorophenyl)acetamide
  • N-(2,5-Dichlorophenyl)-3-iodo-4-methylbenzamide

Uniqueness

N-[(2,5-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide is unique due to the presence of both the carbonothioyl and iodo groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(2,5-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2IN2OS/c1-8-2-3-9(6-12(8)18)14(21)20-15(22)19-13-7-10(16)4-5-11(13)17/h2-7H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUGLTFXRFHORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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